2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a diazenyl group, a chlorophenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of 4-chlorobenzenediazonium chloride with 3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)acetamide
- 2,2-Bis(4-chlorophenyl)acetic acid
- (2-Chlorophenyl)(4-chlorophenyl)methanone
Uniqueness
2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one is unique due to its combination of a diazenyl group, a chlorophenyl group, and a thiophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H9ClN2O2S |
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Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H |
InChI Key |
OYFQLMNATRTLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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